3-(2-phenylethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It can include the types of reactions used, the conditions under which the reactions were carried out, and the yields of the reactions .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include information about the conditions under which the reactions occur, the products of the reactions, and the mechanisms of the reactions .Physical and Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Oxaspirocyclic Compounds : Two new oxaspirocyclic compounds were synthesized, featuring complex structures determined by single crystal X-ray crystallography. These compounds exhibit interesting supramolecular interactions, such as hydrogen bonds and π···π stacking interactions, which are crucial for understanding the properties and reactivity of such molecules (Jiang & Zeng, 2016).
Anticonvulsant Activity : Research has explored the anticonvulsant activity of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, indicating a potential therapeutic application for compounds with a similar structural framework. These studies highlighted the influence of aromatic substitution on the cyclohexane ring, presenting a balance between anticonvulsant efficacy and neurotoxicity (Obniska, Kamiński, & Tatarczyńska, 2006).
N-Halamine-coated Cotton : A derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione was synthesized and bonded onto cotton fabrics for antimicrobial and detoxification applications. The study demonstrates the compound's ability to enhance antimicrobial efficacy through chlorine loading, which could be relevant for environmental and health-related applications (Ren et al., 2009).
Ene Reactions and Synthesis of Heterocycles : The compound's framework facilitates the synthesis of various heterocycles through ene reactions, showcasing its utility in creating pharmacologically active molecules with potential application in drug discovery (Klimova et al., 2002).
Application in Material Science
- Antimicrobial and Detoxification Applications : The functionalization of cotton fabrics with N-halamine precursors derived from triazaspirodecane dione showcases the application of these compounds in creating antimicrobial textiles. This research points towards the use of such compounds in developing materials that can actively combat microbial growth and detoxify harmful agents (Ren et al., 2009).
Properties
IUPAC Name |
3-(2-phenylethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-17(16-7-4-14-27-16)22-12-9-20(10-13-22)18(25)23(19(26)21-20)11-8-15-5-2-1-3-6-15/h1-7,14H,8-13H2,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSQQFIWSOLTKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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